molecular formula C22H22O4 B12561771 Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester CAS No. 148991-68-8

Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester

Cat. No.: B12561771
CAS No.: 148991-68-8
M. Wt: 350.4 g/mol
InChI Key: DQMUAGWPKAYSTK-UHFFFAOYSA-N
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Description

Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester is an organic compound with the molecular formula C20H18O4 It is a derivative of butanedioic acid (succinic acid) where the hydrogen atoms on the carboxyl groups are replaced by 2-propenyl (allyl) groups, and the hydrogen atoms on the central carbon atoms are replaced by phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester typically involves the esterification of 2,3-diphenylsuccinic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form corresponding epoxides or diols.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl groups.

Scientific Research Applications

Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals, including plasticizers and resins.

Mechanism of Action

The mechanism of action of butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, 2,3-diphenyl-: The parent compound without the ester groups.

    2-Butenedioic acid (E)-, di-2-propenyl ester: A similar ester with a different backbone structure.

    Butanedioic acid, 2,3-dihydroxy-, dimethyl ester: A related compound with hydroxyl groups instead of phenyl groups.

Uniqueness

Butanedioic acid, 2,3-diphenyl-, di-2-propenyl ester is unique due to the presence of both phenyl and allyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

148991-68-8

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

bis(prop-2-enyl) 2,3-diphenylbutanedioate

InChI

InChI=1S/C22H22O4/c1-3-15-25-21(23)19(17-11-7-5-8-12-17)20(22(24)26-16-4-2)18-13-9-6-10-14-18/h3-14,19-20H,1-2,15-16H2

InChI Key

DQMUAGWPKAYSTK-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC=C

Origin of Product

United States

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